

Application Notes and Protocols: Solid-Phase Synthesis of Histone H3 (116-136) Peptide

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Compound of Interest

Compound Name: Histone H3 (116-136), C116-136

Cat. No.: B13913729

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Introduction

Histone H3 is a core component of the nucleosome and is subject to a wide array of post-translational modifications (PTMs) that play a crucial role in the regulation of gene expression and other chromatin-templated processes. The C-terminal tail of Histone H3, specifically the region encompassing amino acids 116-136, is a key domain involved in protein-protein interactions and the structural integrity of the nucleosome. The ability to chemically synthesize this peptide fragment, with or without specific modifications, provides a powerful tool for biochemical and structural studies aimed at deciphering the histone code.

This document provides a detailed protocol for the solid-phase peptide synthesis (SPPS) of the human Histone H3 (116-136) peptide using Fluorenylmethyloxycarbonyl (Fmoc) chemistry. The described methodology is suitable for producing high-purity peptide for use in various research applications, including drug discovery and development.

Peptide Sequence and Properties

The amino acid sequence of the human Histone H3 (116-136) peptide is:

Sequence (three-letter code): H-Lys-Arg-Val-Thr-Ile-Met-Pro-Lys-Asp-Ile-Gln-Leu-Ala-Arg-Arg-Ile-Arg-Gly-Glu-Arg-Ala-OH[1][2]

Sequence (one-letter code): KRVTIMPKDIQLARRIGERA[1][3]

| Property | Value |
|-------------------|--|
| Molecular Formula | C ₁₀₇ H ₁₉₅ N ₃₉ O ₂₈ S ₁ |
| Molecular Weight | 2508.06 g/mol |
| Purity (typical) | ≥95% by HPLC |

Experimental Protocols

Materials and Reagents

All amino acids are Fmoc-protected with acid-labile side-chain protecting groups.

| Reagent | Supplier | Grade |
|------------------------------------|----------|-------------------------|
| Fmoc-Ala-Wang resin | Various | Synthesis Grade |
| Fmoc-protected amino acids | Various | Synthesis Grade |
| N,N'-Diisopropylcarbodiimide (DIC) | Various | Synthesis Grade |
| Oxyma Pure | Various | Synthesis Grade |
| Piperidine | Various | Synthesis Grade |
| N,N-Dimethylformamide (DMF) | Various | Peptide Synthesis Grade |
| Dichloromethane (DCM) | Various | ACS Grade |
| Trifluoroacetic acid (TFA) | Various | Reagent Grade |
| Triisopropylsilane (TIS) | Various | Reagent Grade |
| 1,2-Ethanedithiol (EDT) | Various | Reagent Grade |
| Diethyl ether | Various | ACS Grade |
| Acetonitrile (ACN) | Various | HPLC Grade |
| Water | Various | HPLC Grade |

Solid-Phase Peptide Synthesis (SPPS)

The synthesis is performed on an automated peptide synthesizer using a standard Fmoc/tBu strategy.

Resin: Fmoc-Ala-Wang resin is utilized to obtain a C-terminal carboxylic acid.^[4]

Synthesis Cycle:

- Deprotection: The Fmoc group is removed with 20% piperidine in DMF (2 x 10 min).
- Washing: The resin is washed with DMF (3x) and DCM (3x).
- Coupling: The next Fmoc-amino acid (5 eq.), DIC (5 eq.), and Oxyma Pure (5 eq.) in DMF are added to the resin and allowed to react for 1-2 hours. Coupling completion can be monitored by a Kaiser test. For difficult couplings, the reaction time can be extended or a double coupling can be performed.
- Washing: The resin is washed with DMF (3x) and DCM (3x).

This cycle is repeated for each amino acid in the sequence.

Cleavage and Deprotection

Due to the presence of methionine and multiple arginine residues, a cleavage cocktail with appropriate scavengers is crucial.

Cleavage Cocktail (Reagent K):^[4]

| Component | Percentage |
|----------------------------|------------|
| Trifluoroacetic acid (TFA) | 82.5% |
| Phenol | 5% |
| Water | 5% |
| Thioanisole | 5% |
| 1,2-Ethanedithiol (EDT) | 2.5% |

Procedure:

- The peptide-resin is washed with DCM and dried under a stream of nitrogen.
- The cleavage cocktail is added to the resin (10 mL per gram of resin) and the mixture is gently agitated for 2-3 hours at room temperature.[\[4\]](#)
- The resin is filtered and washed with fresh TFA.
- The combined filtrate is concentrated under a gentle stream of nitrogen.
- The crude peptide is precipitated by adding cold diethyl ether.
- The precipitate is collected by centrifugation and washed several times with cold diethyl ether to remove scavengers.
- The crude peptide is dried under vacuum.

Purification and Analysis

Purification:

The crude peptide is purified by reversed-phase high-performance liquid chromatography (RP-HPLC).

| Parameter | Condition |
|----------------|-----------------------------|
| Column | C18 semi-preparative column |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 10-40% B over 30 minutes |
| Flow Rate | 10 mL/min |
| Detection | 220 nm |

Fractions containing the pure peptide are collected, pooled, and lyophilized.

Analysis:

The purity of the final product is assessed by analytical RP-HPLC and its identity is confirmed by mass spectrometry.

| Parameter | Condition |
|-------------------|--|
| Column | C18 analytical column |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5-95% B over 30 minutes |
| Flow Rate | 1 mL/min |
| Detection | 220 nm |
| Mass Spectrometry | Electrospray Ionization (ESI) or MALDI-TOF |

Expected Results

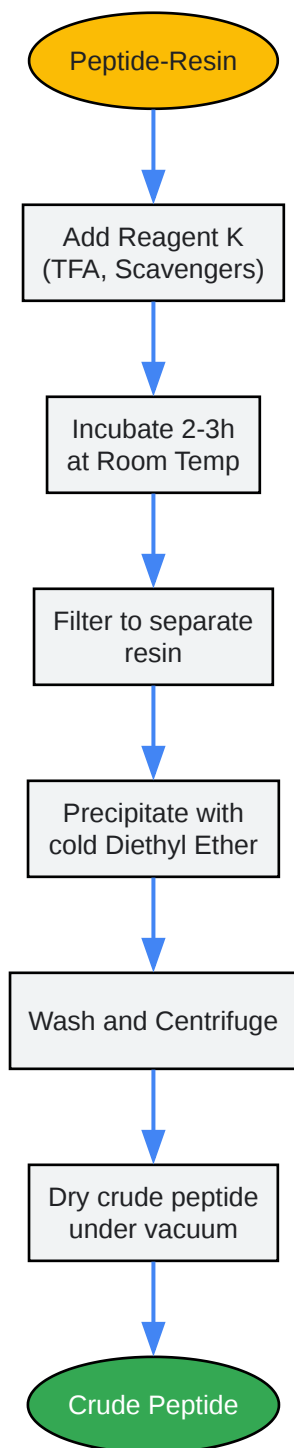
| Parameter | Expected Value |
|---------------|----------------|
| Crude Purity | 60-70% |
| Final Purity | >95% |
| Overall Yield | 15-25% |

Visual Representations



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Caption: Workflow for the solid-phase synthesis of Histone H3 (116-136) peptide.



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Caption: Logical steps for the cleavage and deprotection of the synthetic peptide.

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